N-(4,4-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine
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Overview
Description
N-(4,4-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine is an organic compound with a unique structure that combines a cyclohexyl ring with a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,4-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine typically involves the reaction of 4,4-dimethylcyclohexanone with hydrazine to form the corresponding hydrazone This intermediate is then subjected to cyclization under acidic conditions to yield the pyrazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4,4-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
N-(4,4-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4,4-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(4,4-Dimethylcyclohexyl)-4,4-dimethylcyclohexan-1-amine
- 1,4-Dimethylbenzene
Uniqueness
N-(4,4-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine is unique due to its combination of a cyclohexyl ring and a pyrazole moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H21N3 |
---|---|
Molecular Weight |
207.32 g/mol |
IUPAC Name |
N-(4,4-dimethylcyclohexyl)-1-methylpyrazol-3-amine |
InChI |
InChI=1S/C12H21N3/c1-12(2)7-4-10(5-8-12)13-11-6-9-15(3)14-11/h6,9-10H,4-5,7-8H2,1-3H3,(H,13,14) |
InChI Key |
BAHZUHMBTKNRNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)NC2=NN(C=C2)C)C |
Origin of Product |
United States |
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